molecular formula C7H8ClNO B1580436 5-Amino-6-chloro-o-cresol CAS No. 84540-50-1

5-Amino-6-chloro-o-cresol

Cat. No.: B1580436
CAS No.: 84540-50-1
M. Wt: 157.6 g/mol
InChI Key: XYRDGCCCBJITBH-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-o-cresol is an organic compound belonging to the family of aminophenols. It is primarily used as a precursor in oxidative hair dye systems, where it reacts with primary intermediates to form the final hair-reactive dye. This compound is known for its antiseptic and antioxidant properties, making it valuable in various applications, particularly in the cosmetic industry .

Mechanism of Action

Target of Action

5-Amino-6-chloro-o-cresol, also known as 3-amino-2-chloro-6-methylphenol, is primarily used as a hair dye in cosmetic products . The primary targets of this compound are the hair follicles, where it imparts color to the hair.

Mode of Action

It is known to react with strong oxidizing agents , which suggests that it may undergo oxidation reactions in the hair follicles to produce the desired hair color.

Pharmacokinetics

In terms of pharmacokinetics, studies have shown that when administered orally to rats, this compound is mainly excreted via urine (90.93%), and mostly (90%) in the first 24 hours . This suggests that the compound is rapidly absorbed and metabolized in the body.

Result of Action

The primary result of the action of this compound is the change in hair color. It is used in both oxidative and non-oxidative (semi-permanent) hair dyes . The safety assessment of this compound concluded that it is safe for use as a hair dye ingredient in the present practices of use and concentration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the oxidation reactions involved in the dyeing process. Additionally, the presence of other chemicals in hair dye formulations can also impact the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-chloro-o-cresol typically involves the chlorination of o-cresol followed by amination. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the amination step may involve ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-chloro-o-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Amino-6-chloro-o-cresol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Amino-4-chloro-o-cresol
  • 6-Amino-o-cresol
  • 4-Amino-m-cresol
  • 4-Chloro-2-aminophenol

Comparison: 5-Amino-6-chloro-o-cresol is unique due to the position of the chlorine atom in its chemical structure, which influences its reactivity and properties. Compared to its analogs, it has distinct antiseptic and antioxidant properties, making it particularly valuable in cosmetic and industrial applications .

Properties

IUPAC Name

3-amino-2-chloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDGCCCBJITBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233531
Record name 5-Amino-6-chloro-o-cresol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84540-50-1
Record name 3-Amino-2-chloro-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84540-50-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-chloro-o-cresol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540501
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Record name 5-Amino-6-chloro-o-cresol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-chlor-6-methylphenol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-AMINO-6-CHLORO-O-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the safety profile of 5-Amino-6-chloro-o-cresol for use in hair dyes?

A1: Research suggests that this compound, when used in oxidative hair dyes, has a relatively low risk profile. Here's why:

  • Low Skin Absorption: When combined with an oxidative developer, its skin absorption is minimal. [, ]
  • Fast Excretion: It is rapidly eliminated from the body through urine. [, ]
  • Low Irritation Potential: Repeated exposure did not cause cumulative irritation in animal studies. Even at 10% concentration, it was not found to be a skin irritant. [, ]
  • Low Sensitization: When combined with an oxidizer, it did not show sensitization potential in guinea pig tests. [, ]
  • Minimal Ocular Irritation: While the undiluted compound caused ocular irritation, a 5% solution only resulted in minor irritation. [, ]

Q2: How does this compound work as a hair dye?

A: this compound belongs to a class of hair dyes called "oxidative dyes". [, ] This means they need to be mixed with an oxidizing agent, like hydrogen peroxide, before application. This mixing process triggers a chemical reaction that allows the dye to penetrate the hair shaft and develop into the desired color.

Q3: Are there any knowledge gaps regarding the safety of this compound?

A3: While existing research points towards a low risk profile for this compound in oxidative hair dyes, there is limited data available for its safety in semi-permanent hair dyes. Further research is needed to determine:

  • Physical and chemical properties: Including information like its octanol/water partition coefficient. [, ]
  • Impurities: Data on the presence of any potentially harmful impurities like m-cresol, other organic molecules, and heavy metals. [, ]
  • Metabolism: Studies comparing its metabolic pathway to similar compounds like 4-amino-2-hydroxytoluene and p-, m-, and o-aminophenol. [, ]
  • Long-term toxicity: Additional studies, such as 28-day dermal toxicity tests, dermal reproductive toxicity data, and genotoxicity studies, could provide a more comprehensive understanding of its long-term effects. [, ]

Q4: What analytical methods are used to quantify this compound in hair dye products?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to determine the concentration of this compound in hair dye products. [] This method offers high sensitivity and selectivity, allowing for accurate quantification even at low levels.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.